molecular formula C14H17N7O2S B4321034 5-{[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

5-{[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4321034
M. Wt: 347.40 g/mol
InChI Key: KIUMVURJWVDBOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-{[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex heterocyclic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting 3,4-dimethoxyphenylacetonitrile with sodium azide in the presence of a suitable catalyst.

    Formation of the Triazole Ring: The intermediate product is then reacted with ethyl hydrazinecarboxylate under acidic conditions to form the triazole ring.

    Introduction of the Thiol Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.

Major Products

    Disulfides: Formed from the oxidation of the thiol group.

    Amines: Formed from the reduction of nitro groups.

    Substituted Aromatics: Formed from electrophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts.

    Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Biology and Medicine

    Antimicrobial Agents: The compound’s unique structure may exhibit antimicrobial properties.

    Drug Development: It can be explored as a potential drug candidate for various diseases.

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Corrosion Inhibitors: Its thiol group makes it a potential candidate for use as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of 5-{[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The triazole and tetrazole rings can interact with enzymes and receptors, potentially inhibiting their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, altering their function.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler analog with similar biological activities.

    3,4-Dimethoxyphenyl Derivatives: Compounds with similar aromatic structures.

Properties

IUPAC Name

3-[[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]methyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N7O2S/c1-4-20-12(15-17-14(20)24)8-21-18-13(16-19-21)9-5-6-10(22-2)11(7-9)23-3/h5-7H,4,8H2,1-3H3,(H,17,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUMVURJWVDBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)CN2N=C(N=N2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-{[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
5-{[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 3
5-{[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 4
5-{[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 5
Reactant of Route 5
5-{[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 6
Reactant of Route 6
5-{[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.